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molecular formula C11H12O2 B1592602 Joncryl 586 CAS No. 25085-34-1

Joncryl 586

Cat. No. B1592602
M. Wt: 176.21 g/mol
InChI Key: HXHCOXPZCUFAJI-UHFFFAOYSA-N
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Patent
US06270755B1

Procedure details

A solution was prepared of acrylic acid (15.0 g, 0.2 mol) and styrene (10.4 g, 0.1 mol) in THF (200 mL). After the solution was degassed with a rapid stream of nitrogen, azobisisobutyronitrile (AIBN) (1.47 g, 3 mol % with respect to total monomer) was added.. The solution was degassed for a further thirty minutes and the reaction was then heated to 70° C. for 14 h. The solution was cooled and precipitated into n-hexane (800 mL). The hexane was decanted from the fibrous white product, the product was washed with ethyl acetate (300 mL) followed by washing with a further aliquot of hexane (200 mL). The polymer was dried in vacuo to yield 21.6 g, 84.6% of a brittle white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
84.6%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
10.4 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solution was degassed with a rapid stream of nitrogen, azobisisobutyronitrile (AIBN) (1.47 g, 3 mol % with respect to total monomer)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solution was degassed for a further thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
precipitated into n-hexane (800 mL)
CUSTOM
Type
CUSTOM
Details
The hexane was decanted from the fibrous white product
WASH
Type
WASH
Details
the product was washed with ethyl acetate (300 mL)
WASH
Type
WASH
Details
by washing with a further aliquot of hexane (200 mL)
CUSTOM
Type
CUSTOM
Details
The polymer was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O.C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 84.6%
YIELD: CALCULATEDPERCENTYIELD 122.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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